molecular formula C13H11NO3 B568896 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid CAS No. 1272947-00-8

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

Cat. No.: B568896
CAS No.: 1272947-00-8
M. Wt: 229.235
InChI Key: QVRGYNHYFOABCH-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid typically involves the cyclopropanation of a phenyl-substituted precursor followed by the formation of the oxazole ring. One common method includes the use of cyclopropyl tosylates and boronic acids in the presence of a nickel catalyst to achieve high regioselectivity . The reaction conditions often involve the use of palladium or nickel catalysts, such as PdCl2(PPh3)2 or NiCl2(PPh3)2, and bases like K3PO4 .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by cyclization to form the oxazole ring. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted oxazoles.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazoles and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The cyclopropyl and oxazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    2-(1-Phenylcyclopropyl)acetic Acid: Shares the cyclopropyl and phenyl groups but lacks the oxazole ring.

    2-(1-Phenylcyclopropyl)oxazole: Similar structure but without the carboxylic acid group.

Uniqueness: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is unique due to the presence of both the oxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11(16)10-8-17-12(14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRGYNHYFOABCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC(=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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